molecular formula C15H13BrClNO2 B3743537 (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(3-chlorobenzyl)amine

(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(3-chlorobenzyl)amine

Cat. No.: B3743537
M. Wt: 354.62 g/mol
InChI Key: LUDMYWZUWIMMEV-UHFFFAOYSA-N
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Description

The compound “(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(3-chlorobenzyl)amine” is a complex organic molecule that contains a benzodioxin ring, which is a type of heterocyclic compound . The benzodioxin ring is substituted with a bromine atom at the 7th position and an amine group attached to a 3-chlorobenzyl group at the 6th position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzodioxin ring, which is a type of oxygen-containing heterocycle . The bromine and chlorine atoms are halogens, and they would be expected to significantly influence the chemical behavior of the molecule .


Chemical Reactions Analysis

The presence of the bromine atom on the benzodioxin ring makes it susceptible to nucleophilic aromatic substitution reactions . The amine group could also participate in various reactions, such as condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzodioxin ring, bromine atom, and amine group would likely make it a polar molecule . Its solubility in different solvents, melting point, boiling point, and other properties would need to be determined experimentally.

Properties

IUPAC Name

6-bromo-N-[(3-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO2/c16-12-7-14-15(20-5-4-19-14)8-13(12)18-9-10-2-1-3-11(17)6-10/h1-3,6-8,18H,4-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDMYWZUWIMMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Br)NCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(3-chlorobenzyl)amine
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(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(3-chlorobenzyl)amine
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(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(3-chlorobenzyl)amine
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(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(3-chlorobenzyl)amine
Reactant of Route 5
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(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(3-chlorobenzyl)amine
Reactant of Route 6
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(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(3-chlorobenzyl)amine

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